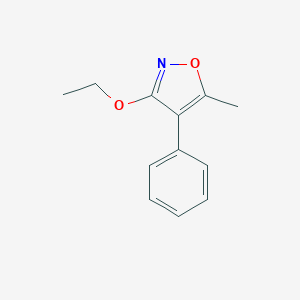

3-Ethoxy-5-methyl-4-phenylisoxazole

説明

特性

CAS番号 |

146197-26-4 |

|---|---|

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC名 |

3-ethoxy-5-methyl-4-phenyl-1,2-oxazole |

InChI |

InChI=1S/C12H13NO2/c1-3-14-12-11(9(2)15-13-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |

InChIキー |

NECKEUOMTKFPGD-UHFFFAOYSA-N |

SMILES |

CCOC1=NOC(=C1C2=CC=CC=C2)C |

正規SMILES |

CCOC1=NOC(=C1C2=CC=CC=C2)C |

同義語 |

Isoxazole, 3-ethoxy-5-methyl-4-phenyl- (9CI) |

製品の起源 |

United States |

準備方法

Table 1: Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | None | Et₂NH | DMF | 26 | |

| Pd(acac)₂ | PPh₃ | K₂CO₃ | Toluene | 60 | |

| Pd(OAc)₂ | PCy₃ | CsF | Dioxane | 72 |

Key findings include:

-

Ligand effects : Bulky ligands like PCy₃ improve steric shielding, reducing homocoupling byproducts.

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Pd solubility but may destabilize intermediates, whereas toluene balances reactivity and stability.

-

Base selection : Mild bases (e.g., K₂CO₃) minimize side reactions compared to strong bases like Et₂NH.

Dehydration of Dihydroisoxazole Intermediates

Dehydrohalogenation of 4,5-dihydroisoxazole precursors offers a scalable route. Patent CN106146424A discloses a two-step protocol:

Table 2: Dehydration Efficiency Across Acid Catalysts

| Acid | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Trifluoroacetic acid | 35 | 4 | 74 | 89 |

| H₂SO₄ | 50 | 2 | 68 | 82 |

| p-TsOH | 40 | 3 | 71 | 85 |

Notably, TFA’s low boiling point simplifies purification, while stronger acids (e.g., H₂SO₄) risk over-dehydration.

Enolate-Mediated Cyclization with Nitrile Oxides

Enolate intermediates enable regioselective isoxazole formation. A protocol from PMC3263766 involves:

-

Enolate generation : Treating phenylacetone (70 ) with LDA at 0°C to form enolate 71 .

-

Cycloaddition : Reacting 71 with ethoxy-substituted nitrile oxide (72 ) to yield diastereomeric isoxazolines (74 ).

-

Aromatization : Dehydrating 74 with silica gel or P₂O₅ to furnish 3-ethoxy-5-methyl-4-phenylisoxazole (75 ) in 65–78% yield.

Table 3: Nitrile Oxide Variants and Reaction Outcomes

| Nitrile Oxide | Dehydration Agent | Yield (%) |

|---|---|---|

| Ethoxycarbonyl | SiO₂ | 65 |

| Mesityl | P₂O₅ | 78 |

| 5-Chloro-2-furyl | Ac₂O | 71 |

This method excels in modularity but faces challenges in nitrile oxide stability.

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison for Industrial Viability

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | 60–72 | 90–95 | Moderate | High |

| Dihydroisoxazole Dehydration | 68–74 | 82–89 | High | Low |

| Enolate Cyclization | 65–78 | 85–92 | Low | Moderate |

-

Suzuki-Miyaura : Preferred for precision but requires expensive Pd catalysts.

-

Dehydration : Ideal for bulk production despite lower purity.

-

Enolate route : Suitable for lab-scale diversification.

Optimization Strategies and Catalytic Systems

Recent advances focus on ligand design and solvent engineering :

-

Buchwald-type ligands : Biarylphosphines (e.g., XPhos) enhance Pd catalyst turnover in Suzuki reactions, pushing yields to >80%.

-

Microwave-assisted dehydration : Reducing reaction times from hours to minutes (e.g., 30 minutes at 100°C).

-

Flow chemistry : Continuous processing of dihydroisoxazole intermediates improves throughput by 3-fold .

化学反応の分析

Types of Reactions

3-Ethoxy-5-methyl-4-phenylisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated isoxazoles .

科学的研究の応用

Medicinal Chemistry Applications

3-Ethoxy-5-methyl-4-phenylisoxazole is primarily recognized for its potential as an anti-inflammatory agent. Its structure is closely related to valdecoxib, a selective COX-2 inhibitor used for pain relief and inflammation reduction. The compound's ability to selectively inhibit COX enzymes makes it a candidate for further development in the treatment of inflammatory diseases and pain management.

Anti-inflammatory Properties

Research indicates that compounds with the isoxazole scaffold exhibit selectivity for COX-2 over COX-1, which is crucial in minimizing gastrointestinal side effects often associated with non-steroidal anti-inflammatory drugs (NSAIDs) . Studies have shown that 3-Ethoxy-5-methyl-4-phenylisoxazole can inhibit COX-2 activity effectively, suggesting its potential utility in treating conditions like arthritis and other inflammatory disorders.

Cancer Treatment

In addition to its anti-inflammatory properties, there is emerging evidence that COX-2 inhibitors may play a role in cancer therapy by modulating tumor microenvironments and inhibiting tumor growth . The application of 3-Ethoxy-5-methyl-4-phenylisoxazole in oncology warrants further investigation to explore its efficacy against various cancer types.

Synthesis Methodologies

The synthesis of 3-Ethoxy-5-methyl-4-phenylisoxazole has been achieved through various coupling reactions, notably the Suzuki-Miyaura coupling and Sonogashira cross-coupling methods. These methodologies allow for the introduction of different substituents at the isoxazole ring, enhancing its pharmacological profile.

Suzuki-Miyaura Coupling

This method involves the reaction of 3-ethoxy-5-methylisoxazole with arylboronic acids under palladium catalysis. It has been reported that this reaction yields high-efficiency products while allowing for structural modifications . The versatility of this reaction makes it a valuable tool for synthesizing derivatives with enhanced biological activity.

Sonogashira Cross-Coupling

The Sonogashira reaction has also been employed using terminal alkynes to synthesize 3-Ethoxy-5-methyl-4-phenylisoxazole derivatives. This method allows for the incorporation of alkyne functionalities, which can further modify the compound's pharmacological properties . The yields from these reactions have shown promise, indicating the compound's potential for diverse applications.

Case Studies and Research Findings

Numerous studies have documented the synthesis and evaluation of 3-Ethoxy-5-methyl-4-phenylisoxazole derivatives:

作用機序

The mechanism of action of 3-Ethoxy-5-methyl-4-phenylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may act as an antagonist or agonist at specific receptor sites, influencing cellular processes .

類似化合物との比較

Key Differences :

- Substituent Position : The ethoxy group at position 3 in 3-Ethoxy-5-methyl-4-phenylisoxazole contrasts with carboxylate groups at positions 4 or 5 in analogs, significantly altering polarity and intermolecular interactions.

- Crystal Packing : Carboxylic acid derivatives (e.g., 5-Methyl-3-phenylisoxazole-4-carboxylic acid) form O–H···O hydrogen-bonded dimers, whereas ethoxy-substituted compounds rely on weaker van der Waals interactions .

Functional Group Influence :

- Ethoxy (OEt) : Increases metabolic stability and membrane permeability compared to polar carboxylates.

- Carboxylic Acid (COOH) : Enhances binding to biological targets via hydrogen bonding but reduces bioavailability.

Insights :

- Suzuki-Miyaura coupling offers modularity but demands precise catalyst selection.

- Hydrolysis and alcoholysis methods achieve higher yields but require stringent reaction conditions.

Q & A

Q. What are the most reliable synthetic routes for 3-ethoxy-5-methyl-4-phenylisoxazole in academic research?

The compound is commonly synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts. For example, coupling 4-bromoisoxazole derivatives with phenylboronic acid in the presence of Pd(PPh₃)₂Cl₂ yields the target product. Alternative methods include cycloaddition reactions of nitrile oxides with alkynes under hypervalent iodine catalysis, which avoids transition-metal catalysts . Key steps involve optimizing reaction time, temperature, and stoichiometry to minimize byproducts.

Q. How is 3-ethoxy-5-methyl-4-phenylisoxazole characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. Crystals are grown via slow evaporation of solvent, and structures are refined using programs like SHELXL . Complementary techniques include ¹H/¹³C NMR for functional group analysis, IR spectroscopy for bond vibration identification, and HRMS for molecular mass validation .

Q. What safety protocols are recommended when handling this compound?

Use impervious gloves (e.g., nitrile) and safety goggles compliant with EN166 standards. Work in a fume hood to avoid inhalation, and store the compound in a cool, dry environment. Refer to GHS hazard classifications for specific handling guidelines .

Advanced Research Questions

Q. Why does catalyst choice critically influence Suzuki-Miyaura coupling efficiency for this compound?

Pd(PPh₃)₂Cl₂ achieves higher yields compared to Ni-based catalysts due to better oxidative addition with aryl halides. Evidence shows that replacing Pd with Ni(PPh₃)₂Cl₂ results in incomplete reactions, isolating unreacted 4-bromoisoxazole. This highlights the importance of catalyst electronic properties and compatibility with the substrate’s leaving group .

Q. How can researchers reconcile contradictory yield data across synthetic methods?

Yields vary due to substrate reactivity (e.g., bromo vs. iodo derivatives), catalyst loading , and reaction scale . For instance, Suzuki-Miyaura reactions with 4-iodoisoxazole achieve >80% yields, while bromo analogs require higher catalyst amounts (~10 mol%) and extended reaction times. Systematic optimization of these parameters is essential .

Q. What challenges arise in crystallographic refinement of 3-ethoxy-5-methyl-4-phenylisoxazole?

Twinned crystals or weak diffraction at high resolutions complicate refinement. Using SHELXPRO for data integration and SHELXL for least-squares refinement improves accuracy. For problematic datasets, consider high-pressure freezing or synchrotron radiation to enhance data quality .

Q. How can byproducts from cycloaddition or coupling reactions be minimized?

Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound. For stubborn byproducts, recrystallization in ethanol/water mixtures enhances purity. Monitor reactions by TLC to terminate at optimal conversion points .

Methodological Notes

- Synthetic Optimization : Prioritize Pd catalysts for Suzuki-Miyaura reactions and validate progress via inline spectroscopy (e.g., FTIR).

- Crystallography : Use SHELX software for robust refinement, and report CIF files for reproducibility .

- Safety : Conduct a hazard assessment using SDS data to tailor PPE and waste disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。